3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1-[(4-methoxyphenyl)sulfonyl]-1H-pyrazole
CAS No.: 477709-12-9
Cat. No.: VC6426004
Molecular Formula: C24H21FN2O4S
Molecular Weight: 452.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477709-12-9 |
|---|---|
| Molecular Formula | C24H21FN2O4S |
| Molecular Weight | 452.5 |
| IUPAC Name | 3-[1-(3-fluoro-4-phenylphenoxy)ethyl]-1-(4-methoxyphenyl)sulfonylpyrazole |
| Standard InChI | InChI=1S/C24H21FN2O4S/c1-17(31-20-10-13-22(23(25)16-20)18-6-4-3-5-7-18)24-14-15-27(26-24)32(28,29)21-11-8-19(30-2)9-12-21/h3-17H,1-2H3 |
| Standard InChI Key | JHUQYFDTVJOVGM-UHFFFAOYSA-N |
| SMILES | CC(C1=NN(C=C1)S(=O)(=O)C2=CC=C(C=C2)OC)OC3=CC(=C(C=C3)C4=CC=CC=C4)F |
Introduction
Synthesis Pathway
2.1 General Synthesis Approach:
The synthesis of this compound typically involves:
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Formation of the pyrazole core: Reacting hydrazine derivatives with diketones or related compounds.
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Introduction of the biphenyl group: Achieved through etherification reactions using fluorobiphenyl derivatives.
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Attachment of the sulfonyl group: Sulfonation using appropriate sulfonyl chlorides under basic conditions.
2.2 Reaction Conditions:
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Solvent: Dichloromethane or ethanol
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Catalyst: Triethylamine or pyridine
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Temperature: Ambient to moderate heating (50–80°C)
Computational and Spectroscopic Analysis
3.1 Density Functional Theory (DFT) Calculations:
Computational studies at the B3LYP/6-31G(d,p) level have been used to optimize the geometry of similar pyrazole derivatives . Key findings include:
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Frontier Molecular Orbitals (HOMO-LUMO): Indicate potential reactivity sites.
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Dipole Moment: Suggests moderate polarity, aiding in solubility.
3.2 Spectroscopic Data:
While specific spectroscopic data for this compound is unavailable, similar derivatives exhibit characteristic signals:
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FTIR: Peaks for sulfonyl groups (~1150–1350 cm⁻¹) and aromatic C-H stretching (~3000 cm⁻¹).
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NMR: Signals for methoxy protons (~3.8 ppm) and aromatic protons (~6–8 ppm).
Biological Activity and Applications
4.1 Potential Bioactivity:
Pyrazole derivatives are well-documented for their pharmacological properties, including:
The presence of the fluoro-biphenyl group may enhance target binding due to hydrophobic interactions.
4.2 Drug Design Implications:
The combination of lipophilic and polar groups makes this compound a promising candidate for further drug development, particularly in targeting enzymes or receptors associated with inflammation or cancer pathways.
Comparative Analysis with Related Compounds
To better understand its properties, a comparison with structurally related compounds is provided:
| Compound Name | Molecular Weight (g/mol) | Key Functional Groups | Bioactivity Potential |
|---|---|---|---|
| (3-{1-[Fluorobiphenyl]oxy}ethyl)-pyrazol-(phenyl)methanone | 386.4 | Fluorobiphenyl, pyrazole | Antimicrobial |
| (3-{1-[Fluorobiphenyl]oxy}ethyl)-pyrazol-(furan)methanone | 376.4 | Fluorobiphenyl, pyrazole, furan | Anti-inflammatory |
| Target Compound | 426.46 | Fluorobiphenyl, pyrazole, methoxy sulfonyl | Broader pharmacological use |
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